N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide
CAS No.: 1946021-40-4
Cat. No.: VC0546976
Molecular Formula: C18H17FN2O
Molecular Weight: 296.34
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide - 1946021-40-4](/images/no_structure.jpg)
Specification
CAS No. | 1946021-40-4 |
---|---|
Molecular Formula | C18H17FN2O |
Molecular Weight | 296.34 |
IUPAC Name | N,N-diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide |
Standard InChI | InChI=1S/C18H17FN2O/c1-3-21(4-2)18(22)17-11-10-15(13-20-17)9-8-14-6-5-7-16(19)12-14/h5-7,10-13H,3-4H2,1-2H3 |
Standard InChI Key | OIRFCCGPRDHQIS-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Structural Characteristics
N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide features a complex molecular architecture consisting of several key structural elements. The compound includes a pyridine ring with a carboxamide group and an ethynyl linkage connecting to a fluorophenyl group . This unique arrangement contributes significantly to its pharmacological properties and receptor binding profile.
The core structure consists of:
-
A pyridine ring substituted at positions 2 and 5
-
A diethylcarboxamide group at position 2 of the pyridine ring
-
An ethynyl bridge connecting the pyridine ring to a 3-fluorophenyl group
Chemical Identifiers
The compound is precisely identified through various chemical notation systems as detailed in the following table:
Physical and Chemical Properties
The physical and chemical properties of N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide play a crucial role in determining its pharmacokinetic profile and biological activity. These properties are summarized in the table below:
Pharmacological Properties
Pharmacokinetics
N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide exhibits favorable pharmacokinetic properties that enhance its potential as a therapeutic agent:
-
The compound demonstrates an excellent pharmacokinetic profile in rodent models
-
It shows good brain penetration, with dose-dependent full mGlu5 occupancy in the central nervous system following systemic administration
-
The relationship between CNS occupancy and efficacy is well-established, providing a reliable dose-response correlation
Biological Activity
Effects on Metabotropic Glutamate Receptor Subtype 5
N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide exhibits complex effects on mGlu5 signaling pathways:
-
Intracellular Calcium Mobilization: The compound partially inhibits mGlu5-mediated intracellular calcium mobilization, acting as a partial NAM rather than a full antagonist
-
Inositol Phosphate Accumulation: It partially reduces mGlu5-stimulated inositol phosphate accumulation without affecting basal levels, distinguishing it from conventional NAMs that display inverse agonist activity
-
Synaptic Transmission: The compound partially blocks mGlu5-mediated inhibition of synaptic transmission at the hippocampal Schaffer collateral-CA1 synapse
-
ERK1/2 Phosphorylation: Interestingly, it acts as a full NAM when measuring effects on mGlu5-mediated extracellular signal-related kinases 1/2 phosphorylation, suggesting possible functional bias
Comparison with Other mGlu5 NAMs
N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide represents a novel class of mGlu5 modulators with distinctive properties compared to earlier compounds:
Property | N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide | Conventional mGlu5 NAMs (e.g., MPEP, MTEP) |
---|---|---|
Cooperativity | Weak negative cooperativity | Strong negative cooperativity |
Maximal Inhibition | Partial inhibition of mGlu5 signaling | Complete inhibition of mGlu5 signaling |
Inverse Agonist Activity | No inverse agonist activity | Displays inverse agonist activity |
Functional Selectivity | Shows pathway-dependent efficacy | Generally similar efficacy across pathways |
CNS Occupancy-Efficacy | Excellent relationship | Variable relationship |
Research Findings and Studies
In Vitro Studies
In vitro studies have characterized the pharmacological properties of N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide at the cellular and molecular levels:
-
Binding studies confirm that the compound interacts with the MPEP binding site on mGlu5 receptors
-
Functional assays demonstrate partial inhibition of various mGlu5-mediated signaling pathways
-
Electrophysiological studies show partial effects on synaptic transmission in hippocampal slices
In Vivo Studies
The in vivo pharmacological profile of N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide has been characterized in animal models:
-
Pharmacokinetic studies demonstrate good brain penetration following systemic administration
-
Receptor occupancy studies show dose-dependent occupancy of mGlu5 receptors in the CNS
-
Behavioral studies reveal anxiolytic effects comparable to established mGlu5 NAMs
Structure-Activity Relationships
Analysis of the structure-activity relationships for N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide and related compounds provides insights into the structural determinants of partial NAM activity. Related compounds with similar structural features but different substituents, such as N-(2,2-dimethylpropyl)-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide, may exhibit different pharmacological profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume